tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

Vue d'ensemble

Description

tert-Butyl (2-(Dimethylamino)-2-oxoethyl)carbamate is an intermediate used to synthesize (±)-Kainic Acid, a neuroexcitatory chemical that is selective for the kainic acid receptor.

Activité Biologique

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate is an organic compound with significant implications in medicinal chemistry, primarily due to its role as a precursor in the synthesis of bioactive molecules, particularly kainic acid. This compound exhibits notable biological activity, influencing various physiological processes through its interactions with neurotransmitter systems.

Chemical Structure and Properties

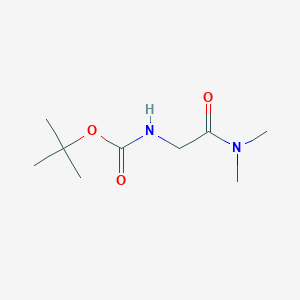

The molecular formula of this compound is C₉H₁₈N₂O₃, with a molecular weight of approximately 202.25 g/mol. It features a tert-butyl group that serves as a protecting group for the amine functionality, allowing selective reactions while preserving the integrity of other functional groups within the molecule.

The primary biological activity of this compound is attributed to its conversion into kainic acid, a potent neuroexcitatory agent that interacts with glutamate receptors in the central nervous system. Kainic acid is known to induce excitotoxicity, which is a process where excessive stimulation by neurotransmitters leads to neuronal injury and death. This mechanism is crucial for understanding its potential therapeutic applications in neurological disorders and its role in synaptic transmission.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Research : As a precursor to kainic acid, this compound is significant in studying excitatory neurotransmission and neurodegenerative diseases.

- Excitotoxicity Studies : The compound's ability to induce excitotoxicity makes it valuable for research into neuronal damage mechanisms.

- Synthetic Intermediate : Its role as an intermediate in synthesizing various bioactive compounds enhances its utility in drug development .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and unique aspects of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Kainic Acid | Contains a carboxylic acid group | Potent neuroexcitatory effects on glutamate receptors |

| 4-Aminobutyric Acid | Amino acid structure | Acts as an inhibitory neurotransmitter (GABA) |

| N-Methyl-D-aspartate | Methylated amino acid derivative | Selective agonist for NMDA receptors |

This compound distinguishes itself due to its specific structural features that facilitate its role as a synthetic precursor while exhibiting distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Research has indicated that the interactions of this compound, particularly when converted into kainic acid, significantly influence synaptic plasticity. For instance, studies have demonstrated that kainic acid can modulate long-term potentiation and depression in hippocampal neurons, which are critical processes underlying learning and memory .

In another study focusing on neurodegeneration, kainic acid was shown to induce apoptosis in neuronal cell cultures, providing insights into potential neuroprotective strategies against excitotoxicity .

Propriétés

IUPAC Name |

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHHWCMBAMTJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464717 | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72287-76-4 | |

| Record name | 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72287-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.